![molecular formula C25H26N2O B8239564 (S)-2-(6-Benzhydrylpyridin-2-yl)-4-((S)-sec-butyl)-4,5-dihydrooxazole](/img/structure/B8239564.png)
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-((S)-sec-butyl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-((S)-sec-butyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C25H26N2O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-((S)-sec-butyl)-4,5-dihydrooxazole, a compound with the CAS number 2640520-01-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₃N₂O. It has a molecular weight of 307.41 g/mol. The compound features a dihydrooxazole ring that is substituted with a sec-butyl group and a 6-benzhydryl pyridine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:
- Formation of the oxazole ring through cyclization.
- Introduction of the benzyl and sec-butyl substituents via nucleophilic substitution reactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Initial studies have shown that this compound may possess antitumor effects, particularly against certain cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary tests suggest that this compound has antimicrobial properties against various bacterial strains, indicating potential as an antibacterial agent.
- CYP450 Inhibition : The compound has been evaluated for its interaction with cytochrome P450 enzymes. It was found to inhibit CYP2C19 and CYP2C9, which are crucial for drug metabolism, suggesting implications for drug-drug interactions when co-administered with other medications.
Case Studies
A recent study focused on the compound's effects on human cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The study utilized various assays to evaluate cell viability and apoptosis markers:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10 | Apoptosis induction |
MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Research Findings
Several studies have explored the biological activity of oxazoles and their derivatives. Notably:
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the oxazole ring can significantly alter biological activity. For instance, variations in the alkyl chain length or aromatic substituents can enhance or diminish antitumor efficacy.
- Mechanistic Insights : Investigations into the molecular mechanisms suggest that the compound may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
- Toxicology Studies : Toxicological assessments have indicated that while the compound shows promise as an anticancer agent, further studies are required to evaluate its safety profile in vivo.
属性
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-3-18(2)23-17-28-25(27-23)22-16-10-15-21(26-22)24(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-16,18,23-24H,3,17H2,1-2H3/t18-,23+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUNVILWCSDRJ-FDDCHVKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。